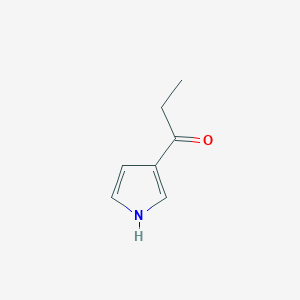

1-(1h-Pyrrol-3-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-pyrrol-3-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-7(9)6-3-4-8-5-6/h3-5,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPXQTWHPQFCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CNC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922927 | |

| Record name | 1-(1H-Pyrrol-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-61-9 | |

| Record name | NSC81354 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1H-Pyrrol-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 1h Pyrrol 3 Yl Propan 1 One and Its Analogues

Direct Acylation and Related Functionalization Strategies

Direct acylation of the pyrrole (B145914) ring serves as a primary method for the introduction of a propanoyl group. The regioselectivity of this transformation is a critical aspect, with substitution occurring at either the C-2 or C-3 position. Strategic selection of protecting groups, acylating agents, and catalysts is paramount in directing the acylation to the desired C-3 position to yield 1-(1H-pyrrol-3-yl)propan-1-one and its derivatives.

Acylation of Pyrrole Rings with Propionyl Precursors

The Friedel-Crafts acylation is a classical and widely employed method for the C-acylation of aromatic rings, including pyrrole. This reaction typically involves the use of an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst. The high reactivity of the pyrrole ring towards electrophilic substitution can sometimes lead to challenges such as polysubstitution and polymerization under harsh acidic conditions.

To mitigate these issues and enhance regioselectivity, the use of N-protected pyrroles is a common strategy. Electron-withdrawing groups on the pyrrole nitrogen, such as the p-toluenesulfonyl (Ts) group, deactivate the ring towards electrophilic attack and can influence the position of acylation. The choice of the acylating agent and the Lewis acid are also crucial factors in determining the outcome of the reaction.

| N-Protecting Group | Acylating Agent | Lewis Acid | Major Product | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl (Ts) | Propionyl chloride | AlCl₃ | 3-Propanoyl-1-(p-toluenesulfonyl)pyrrole | |

| Benzenesulfonyl | Aroyl chlorides | AlCl₃ | 3-Aroyl-1-(benzenesulfonyl)pyrrole | |

| None (Pyrrole) | Propionic anhydride | Y(OTf)₃ | 3-Propionylindole (by analogy) |

Regioselective Acylation Studies and Isomer Formation

The regiochemical outcome of the Friedel-Crafts acylation of pyrrole is highly dependent on the reaction conditions. While electrophilic substitution on the unsubstituted pyrrole ring generally favors the C-2 position, the introduction of a sterically demanding or electronically directing group on the nitrogen atom can steer the acylation towards the C-3 position.

The use of a bulky N-substituent, such as the triisopropylsilyl (TIPS) group, can sterically hinder the C-2 and C-5 positions, thereby promoting acylation at the C-3 and C-4 positions. However, the N-benzenesulfonyl and N-p-toluenesulfonyl groups have proven to be particularly effective in directing acylation to the C-3 position, especially when strong Lewis acids like aluminum chloride (AlCl₃) are employed. It has been proposed that with AlCl₃, the reaction may proceed through an organoaluminum intermediate, leading to the preferential formation of the 3-acyl derivative. In contrast, the use of weaker Lewis acids, such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂), with N-benzenesulfonylpyrrole tends to yield the 2-acyl isomer as the major product.

The formation of isomers is a critical consideration in these reactions. While under certain conditions, high regioselectivity for the 3-acylpyrrole can be achieved, mixtures of 2- and 3-isomers are often obtained. Careful optimization of the N-protecting group, Lewis acid, solvent, and temperature is therefore essential to maximize the yield of the desired this compound or its N-protected precursor.

| N-Protecting Group | Acylating Agent | Lewis Acid | Predominant Isomer | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl (Ts) | Acyl chloride | AlCl₃ | 3-Acyl | |

| Benzenesulfonyl | Aroyl chloride | AlCl₃ | 3-Aroyl | |

| Benzenesulfonyl | Aroyl chloride | BF₃·OEt₂ | 2-Aroyl |

Pyrrole Ring Construction Approaches Utilizing Ketone Precursors

An alternative to the direct functionalization of a pre-existing pyrrole ring is the construction of the pyrrole nucleus from acyclic precursors, often derived from ketones. These methods offer a high degree of flexibility in introducing substituents at various positions of the pyrrole ring.

| Ketone Precursor | Acetylene Source | Reaction Conditions | Pyrrole Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetone | Acetylene | NH₂OH·HCl, NaHCO₃ then KOH/DMSO, 100°C | 2-Methylpyrrole & 1-Vinyl-2-methylpyrrole | Low | |

| Cyclohexanone | Acetylene | NH₂OH·HCl, NaHCO₃ then KOH/DMSO, 100°C | 4,5,6,7-Tetrahydroindole | 71 (as N-vinyl derivative) | |

| Acetophenone | Acetylene | NH₂OH·HCl, NaHCO₃ then KOH/DMSO, 100°C | 2-Phenylpyrrole | 60 |

Paal-Knorr Condensations and Related Ketone-Amine Cyclizations

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. This method is highly versatile for the preparation of substituted pyrroles. The requisite 1,4-dicarbonyl precursors can be synthesized from simpler ketone starting materials through various organic transformations. The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) derivatives.

The mechanism of the Paal-Knorr synthesis involves the formation of a hemiaminal followed by cyclization and dehydration to furnish the aromatic pyrrole ring. A wide variety of catalysts, including protic acids, Lewis acids, and solid supports like montmorillonite (B579905) clay, have been employed to facilitate this transformation.

Metal-Catalyzed Pyrrole Synthesis from Ketone-Derived Intermediates

Modern synthetic methods have increasingly relied on transition metal catalysis to achieve efficient and selective formation of heterocyclic compounds, including pyrroles. Various metals, such as gold, nickel, and rhodium, have been shown to catalyze the synthesis of pyrroles from ketone-derived starting materials.

For instance, a nickel-catalyzed hydrogenative cyclization of nitro ketones, which can be prepared from a ketone, an aldehyde, and a nitroalkane, provides access to 3,4-dihydro-2H-pyrroles. Gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes has also been developed as a regioselective method for the synthesis of multi-substituted pyrroles. These metal-catalyzed approaches often proceed under mild reaction conditions and exhibit a broad substrate scope and functional group tolerance.

| Catalyst | Ketone-Derived Substrate | Reaction Type | Pyrrole Product Type | Reference |

|---|---|---|---|---|

| Nickel (Ni/SiO₂) | Nitro ketones | Hydrogenative cyclization | 3,4-Dihydro-2H-pyrroles | |

| Gold (Au(I)) | α-Amino ketones and alkynes | Hydroamination/cyclization | Multi-substituted pyrroles | |

| Rhodium | Dienyl azides | Cyclization | 2,5-Disubstituted and 2,4,5-trisubstituted pyrroles |

Cascade and Multicomponent Reactions Incorporating Ketones

Cascade and multicomponent reactions (MCRs) offer efficient pathways to complex molecular architectures from simple precursors in a single operation, enhancing atom economy and reducing waste. bohrium.com The incorporation of ketones in these reactions is a powerful strategy for the synthesis of substituted pyrroles, including analogues of this compound.

One notable example is the Hantzsch pyrrole synthesis, a classic MCR that involves the reaction of a β-enaminone with an α-haloketone. researchgate.net This methodology can be adapted to produce a variety of substituted pyrroles. A three-component variation of the Hantzsch synthesis has been developed, which proceeds by the reaction of β-dicarbonyl compounds, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water, yielding 4-hydroxy-5-arylpyrroles. researchgate.net The mechanism involves an initial aldol (B89426) addition to form a 1,4-dicarbonyl intermediate, followed by a Paal–Knorr-type cyclization and dehydration. researchgate.net

Another approach involves a silver-catalyzed [4+1C] insertion cascade reaction. This method couples enaminones with donor/acceptor carbenes through a C-C bond carbenoid formal insertion, cyclization, and a uctm.eduorganic-chemistry.org-shift cascade, leading to the chemo- and regio-selective synthesis of multisubstituted pyrroles. researchgate.net The reaction mechanism is proposed to involve two catalytic cycles where silver ions first catalyze the C-C bond insertion and then control the cyclization and uctm.eduorganic-chemistry.org-shift reactions. researchgate.net

Furthermore, a one-pot, four-component synthesis of penta-substituted pyrroles has been reported, utilizing phenylglyoxal (B86788) monohydrate or ethyl glyoxalate, N,N-dimethylbarbituric acid, 1,3-dicarbonyls, and amines in ethanol. orientjchem.org This reaction proceeds via a Knoevenagel condensation and subsequent intramolecular cyclization. orientjchem.org

| Reaction Type | Reactants | Key Features | Product Type |

| Hantzsch Pyrrole Synthesis (3-component) | β-dicarbonyl compounds, arylglyoxals, ammonium acetate | Aqueous media, Paal-Knorr type cyclization | 4-Hydroxy-5-arylpyrroles |

| [4+1C] Insertion Cascade | Enaminones, donor/acceptor carbenes | Silver-catalyzed, high chemo- and regioselectivity | Multisubstituted pyrroles |

| Four-Component Synthesis | Phenylglyoxal monohydrate, N,N-dimethylbarbituric acid, 1,3-dicarbonyls, amines | One-pot, catalyst-free, Knoevenagel condensation | Penta-substituted pyrroles |

Derivatization Strategies for Pyrrole-Substituted Propan-1-ones

The functionalization of pre-formed pyrrole rings is a crucial strategy for generating a diverse library of compounds for various applications.

The nitrogen atom of the pyrrole ring is a key site for derivatization. The NH proton is moderately acidic, allowing for deprotonation with strong bases like butyllithium (B86547) or sodium hydride to form a nucleophilic pyrrolide anion. wikipedia.org This anion can then react with various electrophiles. For instance, treatment with an alkyl halide, such as iodomethane, yields N-alkylated pyrroles. wikipedia.org

N-acylation provides another avenue for modification. The reaction of a pyrrole with an acyl chloride in the presence of a base can introduce an acyl group onto the nitrogen atom. For example, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone can be deprotonated and reacted with cinnamoyl chloride to afford the corresponding N-acylated product. mdpi.com

| N-Substitution Method | Reagents | Product |

| N-Alkylation | Strong base (e.g., NaH), Alkyl halide (e.g., CH3I) | N-Alkylpyrrole |

| N-Acylation | Base, Acyl chloride (e.g., Cinnamoyl chloride) | N-Acylpyrrole |

Electrophilic substitution reactions are fundamental to modifying the pyrrole ring. The regioselectivity of these reactions is influenced by both the substituents already present on the ring and the reaction conditions. For instance, the acylation of 1-(phenylsulfonyl)pyrrole (B93442) with AlCl3 as a catalyst predominantly yields the 3-acyl derivative, while using BF3·OEt2 leads to the 2-acyl product. researchgate.net

Halogenation of the pyrrole ring can also be achieved. For example, 1-(triisopropylsilyl)pyrrole (B1197553) undergoes preferential electrophilic substitution at the β-position (position 3) with electrophiles like Br+ and I+. researchgate.net Subsequent desilylation provides the 3-substituted pyrrole. researchgate.net To achieve substitution at other positions, such as position 2, different strategies are required. The Vilsmeier-Haack formylation of 1-pentafluorophenyl-1H-pyrrole leads predominantly to the 2-substituted product. nih.gov

| Reaction | Reagents/Conditions | Major Product |

| Acylation of 1-(phenylsulfonyl)pyrrole | AlCl3 | 3-Acylpyrrole |

| Acylation of 1-(phenylsulfonyl)pyrrole | BF3·OEt2 | 2-Acylpyrrole |

| Formylation of 1-pentafluorophenyl-1H-pyrrole | Vilsmeier-Haack conditions | 2-Formyl-1-pentafluorophenyl-1H-pyrrole |

The propanone side chain of this compound offers another site for chemical modification, particularly at the α-carbon. One approach to functionalize this position is through the reduction of the ketone to an alcohol, followed by further reactions. For example, the ketone can be reduced to a secondary alcohol, which can then be a precursor for other functional groups. stackexchange.com

A retrosynthetic analysis suggests that the α-hydroxyalkyl side chain can be installed via the reaction of a 2-formyl pyrrole with a Grignard reagent like ethylmagnesium bromide. stackexchange.com This highlights the possibility of building the functionalized side chain from a simpler pyrrole precursor.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact.

The elimination of volatile organic solvents is a key aspect of green chemistry. researchgate.net Several methods for pyrrole synthesis have been developed that operate under solvent-free conditions. For example, the reaction of β-nitroacrylates with β-enaminones at room temperature without any solvent or promoter affords polyfunctionalized pyrroles in high yields. rsc.org

Another green approach is a one-pot, three-component synthesis of tetrasubstituted pyrroles from primary amines, dialkyl acetylenedicarboxylates, and β-nitrostyrenes under catalyst- and solvent-free conditions at elevated temperatures. organic-chemistry.org This method is highly atom-economical and environmentally benign. organic-chemistry.org

The Paal-Knorr synthesis, a cornerstone of pyrrole chemistry, can also be performed under solvent-free conditions. The reaction of a 1,4-dicarbonyl compound with a primary amine can proceed without a solvent, often with the aid of a catalyst like citric acid or trichloroacetic acid. acs.orguctm.edu This approach offers simplicity, low reaction times, and excellent yields. uctm.edu

| Solvent-Free Method | Reactants | Conditions |

| Reaction of β-nitroacrylates and β-enaminones | β-nitroacrylates, β-enaminones | Room temperature, promoter-free |

| Three-component synthesis | Primary amines, dialkyl acetylenedicarboxylates, β-nitrostyrenes | 120°C, catalyst-free |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compounds, primary amines | Acid catalyst (e.g., citric acid), 120°C |

Catalyst Development for Enhanced Sustainability

The pursuit of green chemistry has driven significant innovation in catalyst design for the acylation of pyrroles. The primary goal is to replace hazardous and wasteful conventional catalysts, such as AlCl₃, with eco-friendly, reusable, and highly efficient alternatives that operate under milder conditions. researchgate.net

Research has focused on several classes of sustainable catalysts:

Heterogeneous Solid Acids: Materials like zeolites, clays, metal oxides (e.g., ZnO), and sulfated zirconia have emerged as promising catalysts for Friedel-Crafts acylation. researchgate.netroutledge.com Their key advantages include ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and waste disposal issues. These solid acids can effectively catalyze the acylation of aromatic and heterocyclic compounds under solvent-free or greener solvent conditions. researchgate.netchemijournal.com

Organocatalysts: Nucleophilic organocatalysts offer a metal-free alternative for pyrrole acylation. For instance, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been demonstrated as an effective catalyst for the regioselective C-acylation of pyrroles with high yields. acs.orgnih.gov The mechanism involves DBN acting as a nucleophilic catalyst, activating the acylating agent towards electrophilic attack on the pyrrole ring. nih.gov

Ionic Liquids: Task-specific ionic liquids, particularly basic functionalized variants like butyl methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH), have been employed as catalysts. nih.gov These reactions can often be conducted in aqueous media, further enhancing the green credentials of the synthesis by replacing volatile organic solvents. nih.gov

Rare-Earth Metal Catalysts: Lanthanide triflates, such as Eu(NTf₂)₃, have shown efficiency in catalyzing Friedel-Crafts acylation using carboxylic acids directly as acylating agents at high temperatures, avoiding the need for more reactive and hazardous acyl halides. researchgate.net

The development of these catalysts represents a significant step towards more sustainable and atom-economical synthetic routes to 3-acylpyrroles.

Table 1: Comparison of Sustainable Catalysts for Pyrrole Acylation The following is an interactive data table. Data is illustrative based on reported findings for acylpyrrole synthesis.

| Catalyst Type | Example(s) | Key Advantages | Typical Conditions | Ref. |

|---|---|---|---|---|

| Heterogeneous Solid Acids | Zeolites, Clays, ZnO | Reusable, easily separated, reduced waste | Solvent-free or green solvents | researchgate.net |

| Organocatalysts | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Metal-free, high regioselectivity | Homogeneous catalysis | acs.orgnih.gov |

| Ionic Liquids | Butyl methyl imidazolium hydroxide ([bmim]OH) | Green solvent compatibility (water), reusable | Aqueous media | nih.gov |

| Rare-Earth Metal Catalysts | Eu(NTf₂)₃ | Allows use of carboxylic acids as acylating agents | High temperature | researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, improving yields, and enhancing product purity. researchgate.net In the context of synthesizing this compound and its analogues, microwave irradiation offers substantial advantages over conventional heating methods. pensoft.netpensoft.net

Key benefits of microwave-assisted protocols include:

Reduced Reaction Times: Microwave heating can dramatically shorten reaction times from hours to mere minutes. pensoft.netsphinxsai.com This rapid, uniform heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures under conventional reflux. sphinxsai.com

Increased Yields and Purity: The efficiency of energy transfer in microwave synthesis often leads to higher conversion rates and cleaner reaction profiles, resulting in improved isolated yields of the desired 3-acylpyrrole products. researchgate.netpensoft.net

Milder Reaction Conditions: MAOS can facilitate reactions under less harsh conditions, sometimes removing the need for strong acid catalysts. pensoft.net For example, some Paal-Knorr syntheses of pyrrole precursors proceed efficiently under microwave irradiation without the requirement for a Lewis acid. pensoft.net

Solvent-Free Reactions: The technology is well-suited for solvent-free ("dry media") reactions, which aligns with the principles of green chemistry by reducing solvent consumption and waste. researchgate.net

Protocols for the synthesis of 3-acylpyrroles have been successfully adapted for microwave conditions. For instance, multicomponent reactions to form N-substituted-3-acylpyrroles have been shown to proceed cleanly and in good to excellent yields under microwave irradiation, outperforming conventional heating methods. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrrole Derivatives The following is an interactive data table. Data is generalized from various reported pyrrole syntheses.

| Synthesis Method | Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Ref. |

|---|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Reaction Time | 3 hours | 15 minutes | sphinxsai.com |

| Paal-Knorr Pyrrole Synthesis | Reaction Time | >12 hours | Significantly reduced time | pensoft.net |

| General Pyrrole Synthesis | Yields | Moderate to Good | Good to Excellent | researchgate.netpensoft.net |

| General Pyrrole Synthesis | Conditions | Often requires reflux, prolonged heating | Shorter times, often milder conditions | pensoft.netsphinxsai.com |

Industrial Synthesis Considerations and Scalability Research

Translating a laboratory synthesis of this compound to an industrial scale requires addressing challenges related to safety, efficiency, cost, and environmental impact. Modern research focuses on moving away from traditional batch processing towards more advanced and scalable manufacturing technologies, particularly continuous flow chemistry. scispace.comsyrris.comuc.pt

Continuous Flow Synthesis:

Continuous flow chemistry, utilizing microreactors or tube reactors, has emerged as a superior alternative to batch synthesis for industrial applications. uc.pt This technology offers several key advantages for the synthesis of pyrrole derivatives:

Enhanced Safety and Thermal Control: Many reactions for building or functionalizing the pyrrole ring, such as the Paal-Knorr synthesis, are highly exothermic. uc.pt The high surface-area-to-volume ratio in microreactors allows for precise and efficient heat dissipation, preventing thermal runaways and improving process safety, which is a major concern in large-scale batch reactors. uc.pt

Improved Yield and Purity: The precise control over reaction parameters (temperature, pressure, residence time) in a flow system often leads to higher yields and selectivity compared to batch processes. syrris.com For example, a one-step continuous flow synthesis of a pyrrole-3-carboxylic acid derivative yielded 65%, significantly higher than the 40% yield obtained in a comparable batch reaction. syrris.com

Scalability: Scaling up production in a flow system is typically achieved by "numbering up" (running multiple reactors in parallel) or by extending the operational time, rather than by using larger, more hazardous reactors. The utility of this approach has been demonstrated by the synthesis of 850 mg of a substituted pyrrole-3-carboxylic acid in just 2.5 hours using a laboratory-scale flow setup, indicating its potential for producing useful quantities of material. scispace.comsyrris.com

The development of efficient and scalable routes, such as the selective acylation of fluoropyrroles, further demonstrates the applicability of modern synthetic strategies to complex heterocyclic targets intended for large-scale production. acs.orgacs.org These advancements are crucial for making the industrial synthesis of compounds like this compound more economically viable and environmentally sustainable.

Chemical Reactivity and Transformation Mechanisms of 1 1h Pyrrol 3 Yl Propan 1 One

Reactions of the Pyrrole (B145914) Ring

The pyrrole moiety, while aromatic, exhibits reactivity patterns distinct from benzene (B151609), largely due to the influence of the nitrogen heteroatom. The presence of the C-3 acyl group further modifies these patterns.

Electrophilic Aromatic Substitution Pathways

Pyrrole is known to be significantly more reactive than benzene towards electrophilic aromatic substitution (EAS), a consequence of the nitrogen lone pair's ability to stabilize the cationic intermediate (the arenium ion). youtube.comstackexchange.comonlineorganicchemistrytutor.com In an unsubstituted pyrrole, electrophilic attack occurs preferentially at the C-2 (α) position, as the resulting intermediate can be stabilized by three resonance structures, compared to only two for attack at the C-3 (β) position. stackexchange.comonlineorganicchemistrytutor.com

Common electrophilic substitution reactions and the expected regioselectivity are summarized below:

| Reaction Type | Reagent/Catalyst | Probable Position of Substitution | Product Type |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C-5 or C-2 | Diacylpyrrole |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | C-5 | Formyl-acylpyrrole |

| Nitration | HNO₃ / Ac₂O | C-5 | Nitro-acylpyrrole |

| Halogenation | Br₂ or SO₂Cl₂ | C-2, C-4, and C-5 (polyhalogenation likely) | Halogenated acylpyrrole |

Oxidative Transformations and Aromatization

The pyrrole ring in 1-(1H-pyrrol-3-yl)propan-1-one is susceptible to oxidation, though it is relatively stable due to its aromaticity. Strong oxidizing agents can lead to polymerization or ring-opening. Under controlled conditions, oxidation can yield various products. For instance, the oxidation of some pyrrole derivatives can lead to the formation of pyrrolinones. The term "aromatization" in this context typically refers to the conversion of a partially saturated pyrrole ring (a pyrroline (B1223166) or pyrrolidine) back to a pyrrole. Since the starting compound is already aromatic, this subsection considers oxidative reactions that modify the ring or lead to oligomeric structures.

| Oxidizing Agent | Potential Product | Reaction Type |

| Mild Oxidants (e.g., CrO₃-pyrazole) | 1-(5-Oxo-1,5-dihydro-pyrrol-3-yl)propan-1-one | Ring Oxidation |

| Strong Oxidants (e.g., KMnO₄) | Ring-opened products (e.g., maleimide (B117702) derivatives) | Oxidative Cleavage |

| Air / Light | Polymeric materials ("Pyrrole black") | Oxidative Polymerization |

The electron-rich nature of the pyrrole ring makes it prone to oxidative polymerization, forming complex, often dark-colored, polymeric materials known as "pyrrole black." This process can be initiated by air, light, or various chemical oxidants.

Nucleophilic Attack on the Pyrrole Ring

The pyrrole ring is inherently electron-rich and, therefore, generally resistant to nucleophilic attack. researchgate.net However, the presence of the strong electron-withdrawing propanoyl group at the C-3 position renders the ring more electron-deficient than unsubstituted pyrrole. This effect, known as π-deficiency, can make the ring susceptible to attack by very strong nucleophiles.

Reactions of this type are not common and typically require forcing conditions or specialized reagents. One relevant transformation is the Birch reduction, where dissolving metals in liquid ammonia (B1221849) (e.g., Na/NH₃) generate solvated electrons that act as powerful nucleophiles. pu.ac.ke This can lead to the reduction of the aromatic ring. For an electron-deficient pyrrole like the title compound, this reduction would likely occur to give a dihydropyrrole (pyrroline) derivative. pu.ac.ke Direct nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the ring, is unlikely unless a suitable leaving group (like a halogen) is also present at an activated position.

Cycloaddition Reactions Involving the Pyrrole Moiety

Pyrroles can participate in cycloaddition reactions, although their aromatic stability must be overcome, making them generally poor dienes in [4+2] Diels-Alder reactions. researchgate.netwikipedia.org The reaction often requires high temperatures or the use of highly reactive dienophiles. The presence of an electron-withdrawing group, such as the 3-propanoyl substituent, can influence the pyrrole's reactivity as a diene.

Alternatively, pyrroles can react as 2π components in [2+3] or [3+4] cycloadditions. For example, dearomative (4+3) cycloadditions of 3-alkenylpyrroles with oxyallyl cations have been reported to produce cyclohepta[b]pyrroles. nih.gov N-substituted pyrroles have been shown to undergo [4+2] cycloaddition with highly reactive dienophiles like benzynes. beilstein-journals.org For this compound, cycloaddition is expected to be challenging due to its aromaticity and the deactivating nature of the acyl group. Successful reactions would likely require N-activation (e.g., by converting the N-H to an N-sulfonyl or N-alkoxycarbonyl group) and a highly reactive reaction partner.

Reactions of the Propanone Carbonyl Group

The propanone side chain offers a reactive site at the carbonyl carbon, which is electrophilic and susceptible to attack by nucleophiles, particularly reducing agents.

Reduction Chemistry to Alcohol Derivatives

The carbonyl group of the propanone substituent can be selectively reduced to a secondary alcohol without affecting the aromatic pyrrole ring. This transformation is a common and high-yielding reaction in organic synthesis. Standard hydride reducing agents are well-suited for this purpose.

Catalytic hydrogenation with catalysts like platinum or palladium is also a method for reduction. chemistrytalk.org However, under more forcing conditions (higher pressure and temperature), these catalysts can also reduce the pyrrole ring itself, leading to pyrrolidine (B122466) derivatives. acs.orgacs.org Therefore, for selective reduction of the carbonyl group, chemical reduction is generally preferred.

The table below outlines common methods for the reduction of the carbonyl group in this compound.

| Reagent | Solvent | Product | Selectivity |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 1-(1H-Pyrrol-3-yl)propan-1-ol | High (carbonyl only) |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | 1-(1H-Pyrrol-3-yl)propan-1-ol | High (carbonyl only) |

| H₂ / Pd, Pt, or Ni catalyst | Various | 1-(1H-Pyrrol-3-yl)propan-1-ol or 1-(Pyrrolidin-3-yl)propan-1-ol | Conditions dependent |

Sodium borohydride is a mild and highly selective reagent for this transformation, converting the ketone to 1-(1H-pyrrol-3-yl)propan-1-ol efficiently at or below room temperature. Lithium aluminum hydride, a stronger reducing agent, would also effectively perform this reduction.

Oxidation Chemistry to Carboxylic Acids or Other Carbonyls

The propanone moiety of this compound is susceptible to oxidation, although the electron-rich pyrrole ring presents challenges regarding selectivity. The oxidation of a ketone to a carboxylic acid typically requires cleavage of a carbon-carbon bond adjacent to the carbonyl group. This is a chemically demanding transformation.

More common is the oxidation at the α-carbon (the CH2 group) of the propanone chain. Under specific conditions, this can lead to the formation of a 1,2-dicarbonyl compound. However, the pyrrole ring itself is sensitive to oxidizing agents and can easily be degraded or polymerized, especially under acidic conditions. wikipedia.org Therefore, achieving selective oxidation of the side chain while preserving the pyrrole core requires mild and specific reagents. While primary alcohols are readily oxidized to carboxylic acids using agents like acidified potassium dichromate(VI), the direct oxidation of the ketone in this compound to a carboxylic acid is less straightforward. savemyexams.com A potential, albeit indirect, route could involve a Baeyer-Villiger oxidation to form an ester, followed by hydrolysis to yield a carboxylic acid and an alcohol. This, however, would cleave the bond between the carbonyl carbon and the pyrrole ring.

Nucleophilic Addition Reactions (e.g., Enolate Chemistry, Imine Formation)

The carbonyl group of the propanone moiety is an electrophilic center, making it susceptible to attack by nucleophiles. youtube.comyoutube.com This reactivity is fundamental to many of the transformations of this compound.

Enolate Chemistry: The presence of α-hydrogens on the methylene (B1212753) group adjacent to the carbonyl makes enolate formation possible. youtube.com In the presence of a suitable base, a proton can be abstracted from this α-carbon to form a resonance-stabilized enolate anion. wikipedia.orgmasterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles at the α-carbon, enabling the formation of new carbon-carbon bonds. bham.ac.uk

The formation of the enolate is an equilibrium process. The choice of base is critical; strong bases like lithium diisopropylamide (LDA) can lead to quantitative enolate formation, whereas weaker bases like alkoxides result in a lower equilibrium concentration of the enolate. wikipedia.org

Interactive Table: Common Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Typical Use |

|---|---|---|

| Lithium diisopropylamide (LDA) | ~36 | Quantitative, irreversible deprotonation (kinetic control) wikipedia.org |

| Sodium hydride (NaH) | ~35 | Strong, non-nucleophilic base |

| Sodium ethoxide (NaOEt) | ~16 | Reversible deprotonation (thermodynamic control) |

Once formed, the enolate of this compound can participate in reactions such as alkylation, acylation, and halogenation at the α-position.

Imine Formation: this compound can react with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. redalyc.org The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the imine product. nih.gov Imines are versatile intermediates in organic synthesis. nih.gov

The general mechanism for imine formation proceeds through a series of protonation, addition, and elimination steps. masterorganicchemistry.com The reactivity of the carbonyl group in imine formation is greater than that of the resulting imine group towards nucleophiles because oxygen is more electronegative than nitrogen. redalyc.org

Condensation Reactions

The ability to form an enolate allows this compound to participate in condensation reactions, most notably aldol-type condensations. In such a reaction, the enolate of one molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. This reaction can occur as a self-condensation or as a crossed condensation with a different carbonyl compound. quora.com

For example, the self-condensation of this compound under basic conditions would yield a β-hydroxy ketone. Subsequent dehydration of this product could then lead to the formation of an α,β-unsaturated ketone, a pyrrole-substituted enone. Such condensation reactions are fundamental for building larger, more complex molecular architectures from simpler precursors. mdpi.comnih.gov The pyrrole-aldehyde condensation is another example of this type of reaction, leading to the formation of oligomers. rsc.org

Interplay between Pyrrole and Propanone Reactivity

The pyrrole ring and the propanone side chain exert significant electronic influence on each other, modulating their respective reactivities.

Tautomerism and Isomerization Processes

Tautomerism, the process by which isomers are interconverted through the migration of a proton, is relevant to this compound. mdpi.com The primary tautomeric equilibrium is the keto-enol tautomerism involving the propanone side chain.

Keto form: this compound

Enol form: 1-(1H-pyrrol-3-yl)prop-1-en-1-ol

In most simple ketones, the keto form is overwhelmingly favored at equilibrium. masterorganicchemistry.com However, the position of this equilibrium can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. mdpi.comrsc.org The conjugation of the newly formed double bond in the enol form with the pyrrole ring could provide additional stabilization, potentially increasing the population of the enol tautomer compared to a simple alkyl ketone. Related pyrrolinone systems are known to exhibit complex tautomeric equilibria that are highly sensitive to substitution and environmental conditions. researchgate.netresearchgate.net

Influence of Pyrrole Substitution on Ketone Reactivity

The pyrrole ring is an electron-rich aromatic system. slideshare.net The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing the electron density at the carbon atoms. uobaghdad.edu.iq When attached at the 3-position, the pyrrole ring acts as an electron-donating group through resonance.

This electron-donating effect has a direct impact on the reactivity of the attached ketone:

Reduced Electrophilicity: The electron density from the pyrrole ring can be delocalized onto the carbonyl group, reducing the partial positive charge on the carbonyl carbon. This makes the ketone less electrophilic and therefore less reactive towards nucleophiles compared to a ketone attached to an electron-withdrawing group.

Stabilization of Intermediates: The pyrrole ring can stabilize charged intermediates formed during nucleophilic addition. For instance, the positive charge that can develop on the carbonyl carbon in certain transition states can be stabilized by the adjacent electron-rich ring.

Role of the Ketone on Pyrrole Aromaticity and Reactivity

Conversely, the propanone group acts as an electron-withdrawing group due to the electronegativity of the carbonyl oxygen. This influence is exerted primarily through an inductive effect and a resonance (mesomeric) effect, where the π-electrons of the pyrrole ring can be delocalized onto the carbonyl oxygen.

This electron withdrawal has significant consequences for the pyrrole ring:

Reduced Aromaticity and Reactivity: By pulling electron density out of the ring, the propanone group deactivates the pyrrole towards electrophilic aromatic substitution. Pyrrole itself is significantly more reactive than benzene in these reactions, but the presence of an electron-withdrawing acyl group diminishes this reactivity. slideshare.netuobaghdad.edu.iq

Directing Effect: In electrophilic substitution reactions, the acyl group at the 3-position would direct incoming electrophiles to the C5 position, which is meta to the deactivating group and alpha to the nitrogen. uobaghdad.edu.iq

Increased Acidity of N-H: The electron-withdrawing nature of the propanone group increases the acidity of the N-H proton of the pyrrole ring compared to unsubstituted pyrrole. This makes deprotonation at the nitrogen more facile.

Interactive Table: Summary of Electronic Interplay

| Feature | Influence of Pyrrole on Ketone | Influence of Ketone on Pyrrole |

|---|---|---|

| Electronic Effect | Electron-donating (resonance) | Electron-withdrawing (inductive & resonance) |

| Reactivity | Decreases carbonyl electrophilicity | Deactivates ring to electrophilic substitution uobaghdad.edu.iq |

| Acidity/Basicity | Increases basicity of carbonyl oxygen | Increases acidity of pyrrole N-H proton |

| Structural Impact | Stabilizes enol tautomer through conjugation | Affects directing of further substitution on the ring uobaghdad.edu.iq |

Advanced Spectroscopic and Computational Elucidation

Spectroscopic Characterization Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(1H-pyrrol-3-yl)propan-1-one, providing detailed information about its atomic connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrole (B145914) ring protons and the propanoyl side chain. The pyrrole ring protons (H-2, H-4, and H-5) typically appear in the aromatic region. In unsubstituted pyrrole, these signals are observed around δ 6.68 (H-2, H-5) and δ 6.22 (H-3, H-4) ppm in CDCl₃ wikipedia.org. The introduction of the electron-withdrawing propanoyl group at the C-3 position significantly influences the chemical shifts of the remaining ring protons. The H-2 proton, being adjacent to both the nitrogen and the acyl group, is expected to be the most deshielded, appearing at the lowest field. The H-4 and H-5 protons will also be affected, with their precise shifts depending on the conformational preference of the side chain. The ethyl group protons of the propanoyl moiety will present as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a pattern indicative of ethyl group spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. For the parent pyrrole, carbon signals appear at approximately δ 118 (C-2, C-5) and δ 108 (C-3, C-4) ppm. The carbonyl carbon (C=O) of the propanoyl group is anticipated to have a characteristic chemical shift in the downfield region, typically around δ 190-200 ppm, similar to other ketones mdpi.commdpi.com. The C-3 carbon of the pyrrole ring, to which the acyl group is attached, will be significantly deshielded. The remaining pyrrole carbons (C-2, C-4, C-5) and the aliphatic carbons of the ethyl group (-CH₂- and -CH₃) will have distinct signals that allow for unambiguous assignment miamioh.edudocbrown.info.

Analysis of coupling constants (J-values) in both ¹H and ¹³C spectra can offer insights into the conformation of the molecule, particularly the dihedral angle between the pyrrole ring and the propanoyl substituent.

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H NMR | N-H | ~8.0-9.0 | br s | - |

| H-2 | ~7.2-7.5 | t | ~2.5 | |

| H-5 | ~6.8-7.0 | t | ~2.5 | |

| H-4 | ~6.6-6.8 | t | ~2.5 | |

| -CH₂- | ~2.8-3.0 | q | ~7.5 | |

| -CH₃ | ~1.1-1.3 | t | ~7.5 | |

| ¹³C NMR | C=O | ~195-200 | s | - |

| C-5 | ~125-130 | d | - | |

| C-2 | ~120-125 | d | - | |

| C-3 | ~118-122 | s | - | |

| C-4 | ~110-115 | d | - | |

| -CH₂- | ~30-35 | t | - | |

| -CH₃ | ~8-12 | q | - |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum is dominated by absorptions corresponding to the pyrrole ring and the propanoyl ketone function.

Key expected absorption bands include:

N-H Stretching: A moderate to sharp band around 3300-3400 cm⁻¹, characteristic of the N-H bond in the pyrrole ring.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrrole ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band between 1660 and 1680 cm⁻¹ is the most prominent feature, indicative of the conjugated ketone carbonyl group. The conjugation with the pyrrole ring lowers the frequency compared to a simple aliphatic ketone. This is consistent with values seen in similar acyl-heterocycles mdpi.comresearchgate.net.

C=C and C-N Stretching: Vibrations associated with the pyrrole ring's double bonds and C-N bonds typically occur in the fingerprint region, from approximately 1400 to 1600 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds are found at lower wavenumbers.

These vibrational modes provide a unique fingerprint for the molecule, confirming the presence of both the pyrrole and propanoyl ketone moieties.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3300-3400 | Medium, Sharp | N-H Stretch |

| 3100-3150 | Medium | Aromatic C-H Stretch |

| 2850-2980 | Medium | Aliphatic C-H Stretch |

| 1660-1680 | Strong, Sharp | C=O Stretch (conjugated ketone) |

| 1400-1600 | Medium-Weak | C=C and C-N Ring Stretching |

UV-Visible spectroscopy provides insight into the electronic structure of the molecule by probing the transitions between electronic energy levels. Pyrrole itself exhibits absorption bands in the vacuum ultraviolet region researchgate.net. The introduction of the propanoyl group, a chromophore, extends the conjugation of the π-electron system. This results in a bathochromic (red) shift of the absorption maxima to longer wavelengths.

Two main types of electronic transitions are expected for this compound:

π → π Transitions:* These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyrrole ring and the carbonyl group.

n → π Transitions:* A lower-intensity absorption is expected at a longer wavelength. This corresponds to the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. This transition is characteristically weak.

The exact position and intensity of these bands are sensitive to the solvent polarity.

Mass spectrometry (MS) is used to determine the molecule's exact mass and to study its fragmentation patterns upon ionization, which helps confirm the structure. For this compound (C₇H₉NO), the calculated molecular weight is approximately 123.15 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision.

Upon electron impact (EI) ionization, the molecular ion ([M]⁺˙) at m/z 123 would be observed. The fragmentation of this ion is dictated by the structure, particularly the acylpyrrole moiety. Key fragmentation pathways include:

Alpha-Cleavage: This is a common pathway for ketones, involving the cleavage of the bond alpha to the carbonyl group libretexts.org. Two primary alpha-cleavage fragmentations are possible:

Loss of an ethyl radical (•C₂H₅, 29 Da), leading to the formation of a stable pyrrole-3-carbonyl cation at m/z 94.

Loss of the pyrrolyl radical (•C₄H₄N, 66 Da), resulting in a propanoyl cation at m/z 57.

Other Fragmentations: Subsequent fragmentation of the pyrrole ring itself can lead to smaller charged species.

The relative abundance of these fragment ions in the mass spectrum provides a structural fingerprint that can be used for identification.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 123 | [C₇H₉NO]⁺˙ (Molecular Ion) | - |

| 94 | [C₅H₄NO]⁺ | •C₂H₅ (Ethyl radical) |

| 57 | [C₃H₅O]⁺ | •C₄H₄N (Pyrrolyl radical) |

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful tool for elucidating the properties of this compound. These quantum mechanical investigations can predict and corroborate experimental findings.

Geometric Optimization: DFT calculations can determine the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. This is particularly useful for understanding the orientation of the propanoyl group relative to the pyrrole ring.

Spectroscopic Prediction: Computational methods can accurately predict spectroscopic data. Calculated vibrational frequencies can be compared with experimental IR spectra to aid in the assignment of complex vibrational modes researchgate.netresearchgate.net. Similarly, NMR chemical shifts can be calculated and used to confirm assignments in experimental ¹H and ¹³C NMR spectra.

Electronic Structure Analysis: Quantum mechanical calculations provide a detailed picture of the molecule's electronic structure. This includes the calculation of molecular orbital energies, which can be correlated with UV-Vis spectra to understand electronic transitions researchgate.net. Analysis of the electron density distribution and electrostatic potential can reveal the impact of the electron-withdrawing propanoyl group on the aromaticity and reactivity of the pyrrole ring.

These computational studies provide a theoretical framework that complements experimental data, leading to a more comprehensive understanding of the molecule's properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometric properties of molecules. mdpi.comresearchgate.net By calculating the electron density, DFT methods can accurately predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which correspond to the molecule's minimum energy conformation.

For this compound, DFT calculations would reveal the planarity of the pyrrole ring and the orientation of the propanone substituent. The calculations provide insights into the electronic distribution, which is fundamental to understanding the molecule's stability and reactivity. The optimized structure is crucial for subsequent computational analyses like Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) studies.

Below is a representative table of predicted geometric parameters for this compound, based on typical values for similar structures derived from DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | ~1.23 Å |

| C-C (ring-chain) | ~1.45 Å | |

| C-C (ethyl) | ~1.52 Å | |

| C=C (pyrrole) | ~1.38 Å | |

| C-N (pyrrole) | ~1.37 Å | |

| Bond Angles | C-C-C (propanone) | ~118° |

| C-C=O (propanone) | ~121° | |

| C-C-N (pyrrole) | ~108° | |

| Dihedral Angle | Ring-C-C=O | Varies with conformation |

Note: These values are illustrative and represent typical parameters for the functional groups. Precise values require specific DFT calculations for the molecule.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions by analyzing the electron density in terms of localized Lewis-type (bonding or lone pair) and non-Lewis (antibonding) orbitals. materialsciencejournal.org The delocalization of electron density from a filled donor orbital to an empty acceptor orbital corresponds to a stabilizing interaction, the energy of which can be quantified using second-order perturbation theory (E(2)).

In this compound, NBO analysis can elucidate the flow of electron density between the pyrrole ring and the propanone side chain. Significant interactions would be expected, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals (π*) of the conjugated system. These intramolecular charge transfer (ICT) events contribute significantly to the molecule's electronic stability. materialsciencejournal.org

A hypothetical table of the most significant donor-acceptor interactions and their stabilization energies (E(2)) for this compound is shown below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | π(C=C) | High | π-conjugation within the ring |

| LP(2) O | π(C-C) | Moderate | Hyperconjugation |

| π(C=C) | π(C=O) | High | π-conjugation across the system |

| π(C=C) | π(C-N) | Moderate | Ring delocalization |

Note: LP denotes a lone pair. The E(2) values are qualitative (Moderate, High) as specific calculations for this molecule are not available.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO would likely be distributed over the electron-withdrawing propanone group. This distribution facilitates intramolecular charge transfer upon electronic excitation. The nucleophilicity of the molecule is related to the HOMO energy, while the electrophilicity is linked to the LUMO energy. pku.edu.cn

The table below presents typical FMO energy values for pyrrole-based compounds to illustrate what could be expected for this compound.

| Orbital | Energy (eV) | Description |

| HOMO | ~ -6.0 to -5.5 eV | Electron-donating capacity |

| LUMO | ~ -2.0 to -1.5 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | ~ 4.0 to 4.5 eV | Chemical reactivity/stability |

Note: These are representative values for similar molecular structures. Actual values depend on the specific computational method and basis set used.

Potential Energy Surface (PES) Mapping for Conformational Analysis and Reaction Pathways

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. researchgate.net By mapping the PES, researchers can identify stable isomers (local minima), transition states (saddle points), and the intrinsic reaction coordinates (IRCs) that connect them. mdpi.com This provides a detailed picture of conformational flexibility and the energy barriers associated with different chemical reaction pathways. u-szeged.hunih.gov

For this compound, PES mapping would be particularly useful for analyzing the rotation around the single bond connecting the pyrrole ring to the propanone group. This rotation would lead to different conformers with varying energies. Identifying the lowest-energy conformer and the energy barriers to interconversion is essential for understanding the molecule's structural dynamics. Furthermore, PES mapping can be used to model potential reaction mechanisms, such as electrophilic substitution on the pyrrole ring, by calculating the energy profile of the reaction pathway. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and intermolecular interactions of a molecule in various environments, such as in solution. frontiersin.org

An MD simulation of this compound could be used to investigate its behavior in a solvent like water. Such a simulation would reveal how the molecule's conformation changes over time and how it forms hydrogen bonds or other interactions with solvent molecules. This information is critical for understanding its solubility and how it might interact with biological targets. MD can also be used to explore the stability of molecular complexes, providing insight into binding mechanisms at a dynamic level. nih.gov

Quantum Chemical Descriptors (QCDs) for Reactivity Prediction

Quantum Chemical Descriptors (QCDs) are numerical values derived from DFT calculations that quantify various aspects of a molecule's reactivity and stability. researchgate.net These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S) : The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. nih.gov

These descriptors provide a quantitative framework for predicting how this compound will behave in chemical reactions without explicitly simulating the reaction itself.

The following table provides definitions and illustrative values for these descriptors.

| Descriptor | Formula | Predicted Characteristic |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Moderate |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderately Hard |

| Chemical Softness (S) | 1/(2η) | Moderately Soft |

| Electrophilicity Index (ω) | χ2/(2η) | Moderate Electrophile |

Note: The characteristics are qualitative predictions based on the expected electronic structure of the molecule.

Role in Complex Molecule Synthesis and Materials Science

Building Block for More Complex Heterocyclic Systems

The pyrrole (B145914) nucleus is a fundamental component of many biologically active compounds and functional materials. nih.gov 1-(1H-pyrrol-3-yl)propan-1-one, as a substituted pyrrole, serves as a key intermediate in the construction of larger, fused heterocyclic systems. The presence of the propanoyl group at the 3-position of the pyrrole ring provides a handle for further chemical modifications, enabling the synthesis of a variety of complex structures.

The reactivity of the keto group allows for condensation reactions with various dinucleophiles to form new heterocyclic rings fused to the pyrrole core. For instance, reaction with hydrazines can lead to the formation of pyrazolyl-pyrroles, while reaction with hydroxylamine (B1172632) can yield isoxazolyl-pyrroles. Furthermore, the α-protons of the propanoyl group are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Michael additions. These reactions are instrumental in building intricate molecular scaffolds.

The pyrrole nitrogen can also be functionalized, for example, through N-alkylation or N-acylation, to introduce additional diversity and modulate the electronic properties of the molecule. This versatility makes this compound a valuable starting material for the synthesis of a wide array of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

| Reactant | Resulting Heterocyclic System | Type of Reaction |

|---|---|---|

| Hydrazine | Pyrazolyl-pyrrole | Condensation |

| Hydroxylamine | Isoxazolyl-pyrrole | Condensation |

| Aldehydes/Ketones | Fused systems via aldol condensation | Aldol Condensation |

| Michael Acceptors | Complex pyrroles via Michael addition | Michael Addition |

Precursor in Natural Product Synthesis Research

Pyrrole-containing natural products represent a large and diverse family of bioactive compounds with a wide range of physiological activities. researchgate.netresearchgate.net The synthesis of these complex molecules often requires strategically functionalized pyrrole building blocks. This compound and its derivatives are valuable precursors in the total synthesis of several natural products.

The 3-acylpyrrole moiety is a common structural motif in a number of marine alkaloids and other natural products. For example, the lamellarin family of alkaloids, which exhibit potent cytotoxic and anti-cancer activities, contains a polysubstituted pyrrole core that can be accessed from 3-acylpyrrole precursors. nih.gov The synthesis of these complex natural products often involves the elaboration of the acyl group and further substitution on the pyrrole ring.

Moreover, the propanoyl side chain can be modified to introduce other functional groups or to extend the carbon chain, which is a crucial step in the assembly of the target natural product. The versatility of this compound allows for the application of various synthetic strategies, including cross-coupling reactions and multi-component reactions, to construct the intricate molecular architectures of these natural products. nih.gov

Applications in Advanced Materials Development (e.g., Conductive Polymers, Sensors, Organic Dyes)

The unique electronic properties of the pyrrole ring make it an attractive component for the development of advanced materials. researchgate.net Functionalized pyrroles, such as this compound, can be used as monomers or building blocks for the synthesis of conductive polymers, sensors, and organic dyes.

Conductive Polymers: Polypyrrole is a well-known conductive polymer with a wide range of applications in electronics, energy storage, and biomedical devices. The properties of polypyrrole can be tuned by incorporating functionalized pyrrole monomers. The propanoyl group in this compound can be used to modify the polymer backbone, influencing its solubility, processability, and electronic properties. Copolymers of pyrrole and its derivatives can exhibit a range of conductivities, making them suitable for various applications. mdpi.com

Sensors: The pyrrole moiety can be incorporated into sensor molecules to detect various analytes. The propanoyl group of this compound can be functionalized with specific recognition units to create chemosensors for metal ions, anions, or neutral molecules. For example, a ferrocene-containing pyrrole derivative has been used in the development of electrochemical sensors. researchgate.net The binding of the analyte to the recognition unit can induce a change in the electronic properties of the pyrrole ring, leading to a detectable optical or electrochemical signal. Diketopyrrolopyrrole (DPP) based fluorescent probes have been developed for pH sensing. nih.gov

Organic Dyes: Pyrrole-based dyes have found applications in various fields, including dye-sensitized solar cells (DSSCs) and bio-imaging. researchgate.netnih.gov The electron-rich nature of the pyrrole ring makes it a good electron donor in donor-π-acceptor (D-π-A) dyes. The propanoyl group in this compound can be modified to introduce acceptor groups or to extend the π-conjugated system, thereby tuning the absorption and emission properties of the dye. mdpi.com These tailored dyes can be used to improve the efficiency of solar cells or as fluorescent probes for biological applications. mdpi.com

| Application Area | Role of this compound Moiety | Example of Material/Device |

|---|---|---|

| Conductive Polymers | Functional monomer to tune polymer properties | Modified Polypyrroles |

| Sensors | Core structure for attaching recognition units | Electrochemical and Fluorescent Sensors |

| Organic Dyes | Electron-donating component in D-π-A dyes | Dye-Sensitized Solar Cells, Fluorescent Probes |

Ligand Chemistry in Coordination Complexes

The pyrrole nitrogen and the carbonyl oxygen of the propanoyl group in this compound can act as potential coordination sites for metal ions. This makes it a valuable building block for the design of novel ligands for coordination chemistry. While simple pyrroles are generally poor ligands, the introduction of the acyl group at the 3-position enhances their coordination ability.

The formation of coordination complexes with various metal ions can lead to materials with interesting magnetic, optical, and catalytic properties. For instance, coordination polymers can be formed where the pyrrole-based ligand bridges multiple metal centers, creating extended one-, two-, or three-dimensional networks. nih.gov These materials can have applications in gas storage, catalysis, and as molecular magnets.

Furthermore, this compound can be used as a starting material to synthesize more complex multidentate ligands. For example, condensation of the keto group with amines can lead to Schiff base ligands, which are known to form stable complexes with a wide range of metal ions. These complexes can find applications in catalysis, bioinorganic chemistry, and materials science. Pyrrole-containing macrocycles, such as porphyrins and their analogues, are well-known for their ability to form stable complexes with metal ions, playing crucial roles in biological systems and various technological applications. qmul.ac.uk

Biochemical Pathways and Biological Relevance Non Clinical Research

Compound Interactions with Enzymes and Molecular Targets in in vitro or non-human in vivo Models

Direct studies on the enzymatic targets of 1-(1H-pyrrol-3-yl)propan-1-one are not extensively documented. However, research on compounds with similar core structures reveals that the pyrrole-propanone scaffold can interact with various enzymes.

One area of interaction is with metabolic enzymes. A study on the biotransformation of 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), a compound featuring a propenone structure, in rat liver fractions demonstrated that it is a substrate for carbonyl reductase (CBR) and potentially 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.gov The metabolism involved the reduction of the propenone to a propanone derivative (1-furan-2-yl-3-pyridin-2-yl-propan-1-one) and subsequently to a propanol. nih.gov This suggests that this compound could similarly be targeted by reductases that act on its carbonyl group.

Pyrrole (B145914) derivatives have also been developed as potent and specific enzyme inhibitors. For instance, the pyrrole derivative TAK-438 was identified as a potassium-competitive acid blocker (P-CAB) that potently inhibits the H+,K+-ATPase enzyme. nih.gov In another study, a more complex pyrrole-containing hybrid molecule, (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, showed good inhibitory activity against soybean lipoxygenase-1 (LOX), with an IC50 value of 38 µM. mdpi.com These findings underscore that the pyrrole moiety is a versatile scaffold for designing enzyme inhibitors, and this compound could potentially serve as a foundational structure for developing inhibitors against various enzymatic targets.

Table 1: Enzyme Interactions of Compounds Structurally Related to this compound

| Analogous Compound | Enzyme/Molecular Target | Organism/System | Observed Interaction/Activity | Reference |

|---|---|---|---|---|

| 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) | Carbonyl Reductase (CBR), 11β-HSD | Rat liver subcellular fractions | Acts as a substrate, undergoing reduction. | nih.gov |

| (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | Soybean Lipoxygenase-1 (LOX) | In vitro assay | Inhibition with an IC50 of 38 µM. | mdpi.com |

| TAK-438 (a pyrrole derivative) | H+,K+-ATPase | In vivo and in vitro | Potent inhibitory activity. | nih.gov |

Role in Metabolic Pathway Studies (e.g., Microbial Degradation, Enzyme Substrate)

The role of this compound as a substrate in metabolic pathways can be inferred from studies on analogous compounds. The investigation into the metabolism of 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) in rat liver fractions provides a clear model for the potential metabolic fate of the propanone side chain. nih.gov In this study, FPP-3 underwent a two-step reduction. The first step was the reduction of the carbon-carbon double bond of the propenone to yield the saturated ketone, 1-furan-2-yl-3-pyridin-2-yl-propan-1-one (M1). nih.gov The second step was the reduction of the carbonyl group of M1 to form the corresponding alcohol, 1-furan-2-yl-3-pyridin-2-yl-propan-1-ol (M2). nih.gov

This metabolic sequence indicates that this compound, which already possesses the saturated propanone structure of metabolite M1, would likely serve as a direct substrate for carbonyl reductases, leading to its conversion to 1-(1H-pyrrol-3-yl)propan-1-ol.

Regarding microbial degradation, specific pathways for this compound have not been characterized. While microbial remediation is a well-established field for breaking down various environmental contaminants, including complex pesticides, the specific enzymes and pathways that microbes would employ to degrade this particular pyrrole derivative are not detailed in the available literature. nih.gov

Development of Chemical Probes for Biological Research

The application of this compound as a chemical probe for biological research is not documented in the reviewed scientific literature. The development of a chemical probe requires a molecule to have specific properties, such as high affinity and selectivity for a biological target, along with a reporter tag (like a fluorescent group or biotin) or a reactive group for covalent labeling. There is currently no evidence to suggest that this compound has been functionalized or utilized for these purposes.

Structure-Activity Relationship (SAR) Studies for General Biological Activity (e.g., antimicrobial, fungicidal, herbicidal properties, excluding human therapeutic applications)

Structure-activity relationship (SAR) studies of various pyrrole derivatives have established this heterocyclic scaffold as a critical component for antimicrobial and antifungal activities. nih.govnih.govresearchgate.net Although SAR studies focusing specifically on this compound are scarce, research on related pyrrole-containing compounds provides valuable insights into how structural modifications influence biological activity.

Antimicrobial Activity: In a study of 1,2,3,4-tetrasubstituted pyrrole derivatives, compounds showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. acgpubs.org The SAR analysis revealed that the electronic properties (i.e., electron-donating or electron-withdrawing nature) of substituents on a phenyl ring attached to the pyrrole nitrogen did not have an obvious or predictable effect on antibacterial activity. acgpubs.org

Another study on pyrrole-containing alkaloids (streptopyrroles B and C) isolated from a marine-derived actinobacterium demonstrated significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.7 to 2.9 µM. mdpi.com The SAR from this research suggested that the presence of electron-withdrawing halogen atoms on the pyrrole ring might reduce bioactivity. It was also noted that variations in the length and branching of an alkyl side chain did not significantly alter the antibacterial efficacy. mdpi.com

Fungicidal Activity: SAR studies on different classes of pyrrole derivatives have highlighted key structural features for antifungal effects. In one series of synthesized pyrroles, a derivative containing a 4-hydroxyphenyl ring was identified as the most potent compound against Candida albicans, suggesting this specific functional group is essential for its antifungal action. researchgate.net For other classes of fungicides, such as spirotryprostatin A derivatives, SAR studies have shown that specific substitutions on the core structure are crucial for broad-spectrum activity against various plant pathogenic fungi. mdpi.com These studies collectively indicate that the biological activity of pyrrole-based compounds is highly dependent on the nature and position of their substituents.

Table 2: Summary of SAR Findings and Antimicrobial Activity of Related Pyrrole Derivatives

| Compound Class | Target Organism(s) | Key SAR Findings | Example Activity (MIC) | Reference |

|---|---|---|---|---|

| Streptopyrroles B and C | Gram-positive bacteria (S. aureus, B. subtilis) | Electron-withdrawing groups (halogens) may decrease activity. Side-chain length and branching had no significant effect. | 0.7 to 2.9 µM | mdpi.com |

| 1,2,3,4-Tetrasubstituted Pyrroles | Gram-positive bacteria (S. aureus, B. cereus) | Electronic properties of N-phenyl substituents did not show a clear correlation with activity. | Activity equal to or greater than tetracycline (B611298) for some derivatives. | acgpubs.org |

| Substituted Pyrrole Derivatives | Candida albicans (fungus) | Presence of a 4-hydroxyphenyl ring was essential for antifungal activity. | Potency equal to the reference drug Clotrimazole. | researchgate.net |

Future Research Directions and Open Questions

Development of Novel Stereoselective Synthesis Methods

The propionyl group attached to the pyrrole (B145914) ring at the 3-position introduces a prochiral center, making the development of stereoselective synthesis methods a paramount objective. Future research should focus on creating chiral derivatives of 1-(1H-pyrrol-3-yl)propan-1-one with high enantiomeric excess.

Organocatalytic Approaches: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. nih.govnih.govrsc.orgresearchgate.net Chiral amines, phosphoric acids, or squaramides could be investigated as catalysts for the asymmetric functionalization of the propanone side chain. For instance, a chiral secondary amine catalyst could facilitate an asymmetric alpha-functionalization of the ketone.

Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes with chiral ligands are another promising avenue. epfl.ch Catalytic asymmetric hydrogenation of a corresponding unsaturated precursor, such as 1-(1H-pyrrol-3-yl)prop-2-en-1-one, using a chiral rhodium or ruthenium catalyst could yield the desired chiral ketone.

Biocatalysis: The use of enzymes for stereoselective transformations offers a green and highly efficient alternative. rsc.orgrsc.org Ketoreductases could be explored for the enantioselective reduction of the carbonyl group to a chiral alcohol, which could then be re-oxidized to the chiral ketone.

| Catalytic System | Potential Reaction | Expected Outcome |

| Chiral Secondary Amine | Asymmetric α-amination or α-alkylation | Chiral amine or alkyl substituted ketone |

| Chiral Phosphoric Acid | Asymmetric Michael addition to precursor | Chiral functionalized ketone |

| Chiral Rhodium Complex | Asymmetric hydrogenation of α,β-unsaturated precursor | Enantioenriched this compound |

| Ketoreductase Enzyme | Enantioselective reduction of the carbonyl | Chiral alcohol precursor |

Exploration of Unconventional Reactivity Patterns

Moving beyond classical reactions, the exploration of unconventional reactivity patterns of this compound could unveil novel synthetic pathways and molecular architectures.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel bond formations under mild conditions. nih.govscispace.comnih.gov Research could focus on the C-H functionalization of the pyrrole ring or the propanone side chain of this compound using a suitable photocatalyst. This could allow for the introduction of various functional groups without the need for pre-functionalized starting materials.

Electrochemical Synthesis and Activation: Electrochemical methods offer a sustainable and powerful tool for organic synthesis. nih.govacs.orgrsc.orgresearchgate.netnih.gov The electrochemical oxidation or reduction of this compound could generate reactive intermediates, such as radical cations or anions, leading to novel dimerization, cross-coupling, or annulation reactions.

Novel Cycloaddition Reactions: While pyrroles can participate in cycloaddition reactions, the specific reactivity of 3-acylpyrroles like the target compound is not well-documented. Investigations into its participation in [4+2], [3+2], or other cycloaddition reactions with various dienophiles or dipolarophiles could lead to the synthesis of complex heterocyclic systems.

Integration into Sustainable Chemical Processes

The principles of green chemistry should be a guiding framework for future research involving this compound.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency. Developing a flow process for the synthesis of this compound would be a significant step towards its sustainable production. This could involve the use of immobilized catalysts and in-line purification techniques.